N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Description
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methoxyphenyl group at position 4 and a propanamide moiety at position 3. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-11(14-18-15-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
YHWSJNUQINFECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the reaction of 4-methoxybenzohydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, research indicates that derivatives of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide exhibit significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Efficacy
- A study evaluated the compound's efficacy against several cancer cell lines, reporting percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different cell types such as SNB-19 and OVCAR-8 .
- The mechanism of action often involves hydrogen bonding between the oxadiazole ring and active sites on enzymes or receptors, leading to inhibition of enzyme activity or modulation of receptor functions.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT-116 | 56.4 |
| MDA-MB-231 | 51.88 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives with oxadiazole rings can exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
- A series of synthesized derivatives were tested against various bacterial strains, showing promising results in inhibiting bacterial growth .
Biochemical Applications
This compound's ability to interact with specific molecular targets makes it a candidate for drug development in treating diseases beyond cancer.
Interaction with Biological Targets
Research indicates that this compound can modulate various signaling pathways involved in disease progression. Its interactions may lead to significant alterations in cellular responses.
Table: Molecular Interactions
| Target Molecule | Interaction Type | Potential Effect |
|---|---|---|
| Enzymes | Inhibition | Reduced metabolic activity |
| Receptors | Modulation | Altered signaling pathways |
| DNA | Binding | Potential interference with replication |
Material Science Applications
Beyond biological applications, the unique properties of this compound have led to exploration in material science.
Synthesis of Functional Materials
The compound's stability and reactivity allow it to be utilized in synthesizing advanced materials with specific properties for applications in electronics and photonics.
Case Study: Material Synthesis
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
(a) Substituent Modifications on the Oxadiazole Ring
The 1,2,5-oxadiazole ring is a common scaffold in many analogs. Key differences arise from substituents on the phenyl group at position 4 and modifications to the propanamide side chain:
Key Observations :
- Bulkier substituents (e.g., 3,4-dimethoxyphenyl or tert-butylphenoxy) increase molecular weight and lipophilicity, which may influence membrane permeability or receptor binding .
- Halogenated derivatives (e.g., 4-fluorophenoxy or 4-bromophenoxy) could enhance metabolic stability or electronic properties .
(b) Oxadiazole Isosteres
Compounds with 1,2,4-oxadiazole cores exhibit distinct electronic and steric profiles:
Molecular Weight and Solubility Trends
Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's chemical structure is characterized by the oxadiazole ring, which is known for its pharmacological potential. The molecular formula is , with a molecular weight of 377.43 g/mol . The presence of the methoxyphenyl group enhances its lipophilicity, potentially increasing its bioavailability.
1. Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound demonstrate strong free radical scavenging abilities. The antioxidant activity can be quantitatively assessed using assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay, where higher scores indicate better antioxidant potential .
2. Anticancer Activity
This compound has been evaluated for its anticancer effects against various cancer cell lines. In vitro studies have demonstrated that this compound induces apoptosis in pancreatic cancer cells (PANC-1) and other malignancies. The mechanism involves the activation of apoptotic signaling pathways, which can be elucidated through flow cytometry and molecular docking studies .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | 5.0 | Apoptosis induction |
| MCF-7 | 7.5 | Cell cycle arrest at G0-G1 phase |
| HeLa | 10.0 | Disruption of DNA replication machinery |
3. Enzyme Inhibition
The enzyme inhibitory potential of this compound has also been explored. It has shown significant inhibition against various enzymes such as cholinesterases and glucosidases. This property is particularly relevant for developing therapeutic agents for conditions like diabetes and neurodegenerative diseases .
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 Value (µM) | Type of Inhibition |
|---|---|---|
| Cholinesterase | 12.0 | Competitive |
| Glucosidase | 8.0 | Non-competitive |
Case Studies
Recent studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Pancreatic Cancer : A study involving the treatment of PANC-1 cells with this compound revealed a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage .
- Enzyme Inhibition Study : Another study focused on the inhibition of glucosidase by this compound demonstrated a significant reduction in glucose absorption in vitro, suggesting potential use in managing diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
